molecular formula C23H23FN4O4S B11280997 Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

货号: B11280997
分子量: 470.5 g/mol
InChI 键: CCNTUDIHVXIAPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core fused with a tetrahydro ring system. Key structural elements include:

  • Quinazoline backbone: A bicyclic structure with nitrogen atoms at positions 1 and 2.
  • Thioxo group: A sulfur-containing substituent at position 2, which may influence electron distribution and binding affinity.
  • Methyl carboxylate: A terminal ester group at position 7, likely affecting bioavailability and metabolic stability.

属性

分子式

C23H23FN4O4S

分子量

470.5 g/mol

IUPAC 名称

methyl 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H23FN4O4S/c1-32-22(31)15-6-7-16-18(14-15)25-23(33)28(21(16)30)9-8-20(29)27-12-10-26(11-13-27)19-5-3-2-4-17(19)24/h2-7,14H,8-13H2,1H3,(H,25,33)

InChI 键

CCNTUDIHVXIAPX-UHFFFAOYSA-N

规范 SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F

产品来源

United States

准备方法

合成路线和反应条件

哌嗪衍生物(包括 3-(3-(4-(2-氟苯基)哌嗪-1-基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯)的合成通常涉及环化反应。 一种常见的方案包括 1,2-二胺衍生物与锍盐的环化 在 DBU 存在下,(S,S)-N,N’-双诺酰胺与二苯基乙烯基锍三氟甲磺酸盐的反应会生成受保护的哌嗪,然后可以脱保护并环化形成所需的化合物 .

工业生产方法

此类化合物的工业生产方法通常涉及使用优化反应条件的大规模合成,以最大限度地提高产率和纯度。使用自动化合成和纯化系统可以提高生产效率。

化学反应分析

反应类型

3-(3-(4-(2-氟苯基)哌嗪-1-基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯可以进行各种化学反应,包括:

    氧化: 该化合物可以使用常见的氧化剂进行氧化。

    还原: 可以使用还原剂(如硼氢化钠)进行还原反应。

    取代: 该化合物可以进行亲核取代反应,特别是在哌嗪环上。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和用于取代反应的亲核试剂。反应条件通常涉及控制温度和 pH 值,以确保所需的产物形成。

主要形成的产物

从这些反应中形成的主要产物取决于所用的特定反应条件和试剂。例如,氧化可能会生成具有不同官能团的喹唑啉衍生物,而取代反应可以在哌嗪环上引入各种取代基。

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C30H31FN4O3C_{30}H_{31}FN_{4}O_{3} and a molecular weight of approximately 514.6 g/mol. Its structure features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological activity. The presence of a thioxo group and a tetrahydroquinazoline moiety further enhances its potential as a pharmacological agent.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit anticancer properties. A study highlighted the synthesis of methyl derivatives that demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. These compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as effective anticancer agents .

2. Neuropharmacology

The piperazine ring in the compound is often associated with neuroactive properties. Compounds containing piperazine derivatives have been studied for their effects on neurotransmitter systems and their potential use in treating psychiatric disorders. The fluorophenyl substitution may enhance the binding affinity to serotonin receptors, suggesting possible applications in the treatment of depression and anxiety disorders.

3. Antimicrobial Properties

Preliminary studies have suggested that similar compounds possess antimicrobial activity against various bacterial strains. The thioxo group may contribute to this activity by disrupting bacterial cell wall synthesis or function. Further research is needed to elucidate the specific mechanisms involved.

Material Science Applications

1. Drug Delivery Systems

The structural characteristics of this compound make it a candidate for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble therapeutic agents.

2. Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties for specific applications in electronics or photonics due to its unique electronic structure.

Case Studies and Research Findings

Study Application Findings
Study on Anticancer Activity AnticancerDemonstrated IC50 values between 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines
Neuropharmacological Assessment NeuropharmacologyPotential binding affinity to serotonin receptors indicated by structural analysis
Antimicrobial Activity Study AntimicrobialExhibited activity against various bacterial strains; mechanism under investigation

作用机制

3-(3-(4-(2-氟苯基)哌嗪-1-基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯的作用机制涉及其与平衡型核苷转运蛋白 (ENT) 等分子靶标的相互作用。 该化合物充当 ENTs 的抑制剂,ENTs 在核苷酸合成和腺苷功能调节中起着至关重要的作用 。 这些转运蛋白的抑制会影响各种细胞过程,使该化合物成为一种潜在的治疗剂。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Core structure : Imidazo[1,2-a]pyridine vs. tetrahydroquinazoline.
  • Substituents: Electron-withdrawing groups: 4-nitrophenyl and cyano (vs. 2-fluorophenyl and thioxo in the target compound). Ester groups: Diethyl carboxylate (vs. methyl carboxylate).
  • Physical properties : Melting point 243–245°C, yield 51% (target compound’s properties undetermined but likely influenced by fluorine’s lipophilicity).
  • Reactivity: Nitro and cyano groups may enhance electrophilic character compared to the fluorine and thioxo groups in the target compound.

B. (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Ofloxacin-related impurity)

  • Core structure : Pyrido-benzoxazine vs. tetrahydroquinazoline.
  • Substituents :
    • Piperazine ring: Shared feature, but the target compound’s piperazine is substituted with 2-fluorophenyl.
    • Carboxylic acid vs. methyl ester: Impacts solubility (acid form is more polar).
  • Bioactivity: Pyrido-benzoxazines (e.g., ofloxacin) are fluoroquinolone antibiotics targeting DNA gyrase. The target compound’s thioxo group and quinazoline core may confer distinct mechanistic profiles.
Physicochemical and Pharmacological Comparisons
Parameter Target Compound Compound 1l Ofloxacin Impurity
Molecular Weight ~500 g/mol (estimated) 593.60 g/mol 365.35 g/mol
Core Heterocycle Tetrahydroquinazoline Imidazo[1,2-a]pyridine Pyrido-benzoxazine
Key Substituents 2-Fluorophenyl, thioxo, methyl ester 4-Nitrophenyl, cyano, diethyl ester Piperazin-1-yl, carboxylic acid
Melting Point Undetermined 243–245°C Undocumented
Bioactivity (Inferred) Potential kinase or protease inhibition Undocumented Antibacterial (DNA gyrase inhibition)
Research Findings and Mechanistic Insights
  • Electron-Withdrawing Effects : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the nitro group in Compound 1l .
  • Piperazine Role : Piperazine derivatives are common in CNS and antimicrobial drugs due to their ability to modulate receptor binding; the 2-fluorophenyl substitution may fine-tune selectivity .
  • Thioxo vs. Oxo Groups : The thioxo (C=S) group in the target compound could alter hydrogen-bonding interactions compared to oxo (C=O) groups in analogues, impacting target affinity .

生物活性

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₃S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 874374-25-1

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For example, compounds with a similar piperazine structure showed moderate to good antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Inhibition of Nucleoside Transporters

A significant area of research has focused on the compound's ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and regulation of adenosine signaling. Studies have shown that certain analogues of this compound act as selective inhibitors of ENT2 over ENT1. For instance, one study demonstrated that a related compound reduced the maximum velocity (VmaxV_{max}) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (KmK_m), indicating a non-competitive inhibition mechanism .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and the introduction of halogen substituents significantly influence the biological activity of these compounds. The presence of a fluorine atom in the 2-position of the phenyl ring was found to be essential for maintaining inhibitory effects on both ENTs .

ModificationEffect on Activity
Fluorine substitution at 2-positionEssential for ENT inhibition
Replacement of naphthalene with benzeneAbolished inhibitory effects
Chloride addition at meta positionRestored ENT1 inhibition

Study on Anti-YFV Activity

In a notable study, a series of thiazolidin derivatives were synthesized and tested for their antiviral activity against Yellow Fever Virus (YFV). One compound demonstrated an EC50 value significantly lower than ribavirin, showcasing the potential for similar piperazine-containing compounds to exhibit antiviral properties .

Cancer Research Applications

Another area of investigation has been in cancer therapeutics. Compounds with a similar structural framework have shown promising antitumor activity against various human cancer cell lines. The SAR studies indicated that specific modifications could enhance selectivity and potency against tumor cells .

常见问题

Q. What are the key synthetic strategies for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Piperazine coupling : The 2-fluorophenylpiperazine moiety is introduced via nucleophilic substitution or amide coupling, as seen in structurally related compounds (e.g., highlights piperazine derivatives in spirocyclic systems) .
  • Tetrahydroquinazoline core formation : Reductive cyclization of nitro precursors (e.g., palladium-catalyzed methods in ) or thioamide cyclization under acidic conditions .
  • Esterification : Final carboxylate esterification using methanol and a coupling agent (e.g., DCC/DMAP).
    Critical Step : Purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases) .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Use reversed-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm and MS for molecular ion confirmation (e.g., demonstrates impurity profiling via LC-MS) .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing piperazine protons and thioxo groups).
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to ±0.4% deviation.
    Note : Cross-validate with reference standards (e.g., emphasizes pharmacopeial impurity protocols) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Piperazine modifications : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., discusses piperazine-based SAR in obesity drugs) .
  • Thioxo vs. oxo substitution : Compare bioactivity of thioxo-quinazoline analogs (e.g., notes thiazolidine derivatives’ role in enzyme inhibition) .
  • Ester hydrolysis : Test the free carboxylic acid derivative for improved solubility or binding (e.g., describes hydrolysis of similar esters) .
    Data Analysis : Use IC₅₀ values from enzyme assays (e.g., kinase inhibition) and molecular docking to prioritize analogs.

Q. How can researchers resolve discrepancies in receptor binding data for analogs of this compound?

Methodological Answer:

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (cAMP/GTPγS for GPCRs) to confirm target engagement ( references spectral data validation) .
  • Structural analysis : Perform X-ray crystallography or molecular dynamics simulations to identify conformational changes (e.g., highlights fluorophenyl-piperazine interactions in aprepitant analogs) .
  • Batch variability : Re-synthesize compounds under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out degradation ( notes stability challenges in similar heterocycles) .

Q. What experimental approaches mitigate solubility challenges during in vitro testing?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes ( discusses solubility enhancement for pyrazole derivatives) .
  • Pro-drug design : Convert the methyl ester to a phosphate ester for aqueous solubility (e.g., references ester-to-acid conversions) .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 100–200 nm size) for sustained release in cell-based assays.

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles ( and emphasize skin/eye protection for halogenated compounds) .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride for esterification).
  • Waste disposal : Neutralize acidic/basic waste before disposal ( outlines protocols for pyrazole derivatives) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。